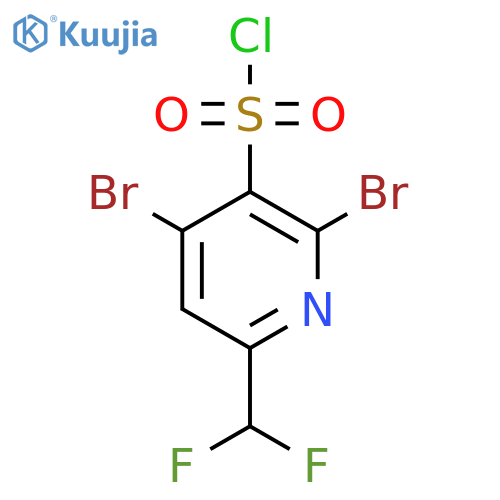Cas no 1806890-83-4 (2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride)

1806890-83-4 structure
商品名:2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride
CAS番号:1806890-83-4
MF:C6H2Br2ClF2NO2S
メガワット:385.408384799957
CID:4850198
2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride
-
- インチ: 1S/C6H2Br2ClF2NO2S/c7-2-1-3(6(10)11)12-5(8)4(2)15(9,13)14/h1,6H
- InChIKey: OSYZEJJIDQQNKY-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C(F)F)=NC(=C1S(=O)(=O)Cl)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 324
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 55.4
2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029073528-500mg |
2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride |
1806890-83-4 | 97% | 500mg |
$1,630.00 | 2022-03-31 | |
| Alichem | A029073528-250mg |
2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride |
1806890-83-4 | 97% | 250mg |
$979.20 | 2022-03-31 | |
| Alichem | A029073528-1g |
2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride |
1806890-83-4 | 97% | 1g |
$2,980.00 | 2022-03-31 |
2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride 関連文献
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
1806890-83-4 (2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride) 関連製品
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
